molecular formula C8H13ClN2O2S2 B2606849 N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride CAS No. 1261232-64-7

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride

Cat. No.: B2606849
CAS No.: 1261232-64-7
M. Wt: 268.77
InChI Key: TUIJCMPPRDQAHH-UHFFFAOYSA-N
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Description

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is a chemical compound that features a pyrrolidine ring attached to a thiophene-2-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyrrolidin-3-yl)benzene-2-sulfonamide hydrochloride
  • N-(Pyrrolidin-3-yl)furan-2-sulfonamide hydrochloride
  • N-(Pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride

Uniqueness

N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIJCMPPRDQAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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